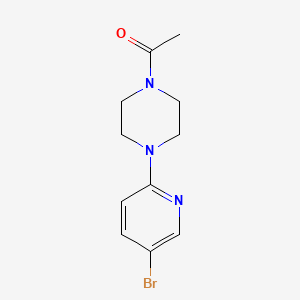

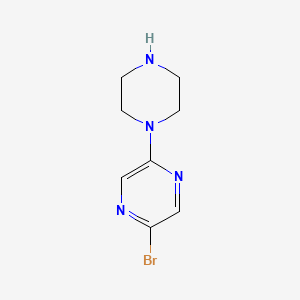

2-Bromo-5-(piperazin-1-YL)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

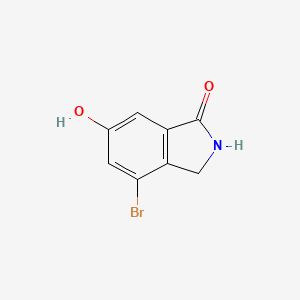

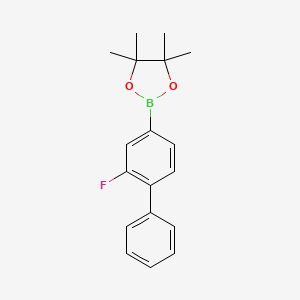

2-Bromo-5-(piperazin-1-yl)pyrazine is a compound that features a pyrazine core substituted with a bromine atom and a piperazine ring. This structure is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules. The presence of both bromine and piperazine moieties suggests that this compound could be involved in a range of chemical reactions and may exhibit unique physical and chemical properties .

Synthesis Analysis

The synthesis of related bis(indolyl)pyrazines involves the dimerization of oxotryptamines to give the core pyrazine structure, which is then selectively reduced and reductively methylated to afford piperazine-containing natural products . Another approach for synthesizing piperazine-linked compounds includes the use of a key synthon that undergoes 1,3-dipolar cycloaddition with hydrazonyl chlorides to yield bis(pyrazoles) . Piperazine itself has been used as a catalyst in the synthesis of various functionalized compounds, indicating its versatility in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(piperazin-1-yl)pyrazine is not explicitly detailed in the provided papers. However, the structure of related piperazinylpyrazines has been synthesized and evaluated for biological activity, suggesting that the substitution pattern on the pyrazine ring can significantly influence the activity of these compounds . Additionally, the molecular structure of piperazine-2,3,5,6-tetrayl tetrahydroperoxide, a related compound, has been determined, showing that it forms a three-dimensional network through hydrogen-bonding interactions .

Chemical Reactions Analysis

Piperazine derivatives have been shown to participate in various chemical reactions. For instance, piperazine can act as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . Piperazinylpyrazines have been synthesized and evaluated for their serotoninmimetic activity, indicating that these compounds can interact with biological receptors . The reactivity of brominated compounds, such as 2-bromo-1-(1H-pyrazol-4-yl)ethanone, in the formation of novel heterocyclic compounds has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-(piperazin-1-yl)pyrazine are not directly reported in the provided papers. However, the properties of similar compounds can provide some insights. Piperazine derivatives are known to possess antiarrhythmic properties and can be synthesized into various forms, such as amino alcohols and fumarates, which exhibit different solubilities in water and organic solvents . The crystalline structure of piperazine-2,3,5,6-tetrayl tetrahydroperoxide suggests that the presence of substituents on the piperazine ring can influence the compound's ability to form hydrogen bonds and its overall stability .

Applications De Recherche Scientifique

Novel Therapeutic Applications

Compounds similar to 2-Bromo-5-(piperazin-1-YL)pyrazine have shown potential in various therapeutic areas. A study involving a compound with a piperazine derivative exhibited potent antibacterial activities against strains like E. coli, S. aureus, and S. mutans. It also demonstrated significant biofilm inhibition capabilities, surpassing the performance of the reference drug Ciprofloxacin, and showed promise as an inhibitor of the MurB enzyme, crucial in bacterial cell wall synthesis (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Properties

Pyrazine and its derivatives, including structures akin to 2-Bromo-5-(piperazin-1-YL)pyrazine, have been noted for their antimicrobial and antifungal properties. A study synthesized novel s-triazine derivatives incorporating pyrazole and piperazine moieties, exhibiting significant antimicrobial activity against various microorganisms (Sharma et al., 2017).

Bioactive Molecular Development

Piperazine, a core structure in 2-Bromo-5-(piperazin-1-YL)pyrazine, is fundamental in creating compounds with diverse pharmacological activities. It is the third most common N-heterocycle in small-molecule pharmaceuticals, suggesting its broad applicability in drug development (Gettys et al., 2017).

Chemical Synthesis and Drug Design

The synthesis and molecular structure investigation of compounds involving piperazine and pyrazine rings have been pivotal in designing drugs with varied therapeutic effects. These compounds demonstrate a wide range of biological activities, including antimicrobial, antidepressant, anticonvulsant, and many others, making them valuable in the pharmaceutical sector (Asif, 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-5-piperazin-1-ylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTLIQZJZHJUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610435 |

Source

|

| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(piperazin-1-YL)pyrazine | |

CAS RN |

446286-90-4 |

Source

|

| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.